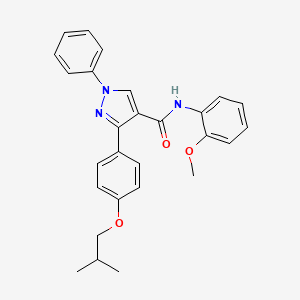![molecular formula C22H18ClIN2O3 B4756822 2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5-iodobenzamide](/img/structure/B4756822.png)
2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5-iodobenzamide
描述
2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5-iodobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development. This compound, also referred to as CIIB, is a small molecule that has been synthesized and studied extensively for its biological and pharmacological properties.
作用机制
The mechanism of action of CIIB involves its ability to bind to specific target enzymes and inhibit their activity. The compound has been shown to bind to the active site of CK2 and HDACs, thereby preventing the enzymes from carrying out their normal functions. This inhibition of enzyme activity can lead to a variety of biological and pharmacological effects, depending on the specific enzyme targeted by the compound.
Biochemical and Physiological Effects:
CIIB has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. For instance, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the development of anticancer drugs. Additionally, CIIB has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been shown to exhibit anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of CIIB for lab experiments is its potent inhibitory activity against several enzymes that are involved in various physiological and pathological processes. This makes the compound a valuable tool for studying the role of these enzymes in disease development and progression. Additionally, the compound has been shown to exhibit a variety of biological and pharmacological effects, which may have potential applications in drug discovery and development.
One of the limitations of CIIB for lab experiments is its relatively complex synthesis method, which requires the use of several reagents and solvents. This can make the compound difficult and expensive to produce, which may limit its availability for research purposes. Additionally, the compound may exhibit off-target effects or toxicity at high concentrations, which can complicate its use in certain experiments.
未来方向
There are several future directions for research on CIIB. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound, which would increase its availability for research purposes. Another direction is the identification of new target enzymes for the compound, which would expand its potential applications in drug discovery and development. Additionally, further studies are needed to investigate the potential therapeutic applications of CIIB in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
科学研究应用
CIIB has been studied extensively for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against several enzymes that are involved in various physiological and pathological processes. For instance, CIIB has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, CIIB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
属性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClIN2O3/c1-2-29-20-10-6-5-9-19(20)26-22(28)16-13-14(24)11-12-18(16)25-21(27)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCSHYOBGNXSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756739.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4756745.png)

![N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4756768.png)

![N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)
![[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid](/img/structure/B4756782.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4756790.png)
![4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid](/img/structure/B4756794.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4756796.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4756800.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4756809.png)
![N-[(allylamino)carbonothioyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4756814.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide](/img/structure/B4756828.png)